Triisobutyl phosphate

説明

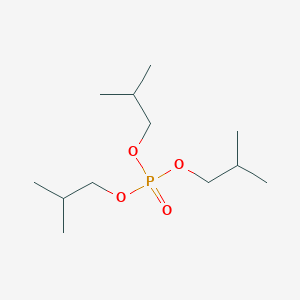

Triisobutyl phosphate (TIBP, CAS 126-71-6) is an organophosphate ester with the chemical formula $ \text{C}{12}\text{H}{27}\text{O}_4\text{P} $. It is a colorless, odorless liquid with a density of 0.965–0.980 g/cm³ and a boiling point of ~205°C . TIBP is structurally characterized by three isobutyl groups attached to a phosphate core, distinguishing it from linear isomers like tributyl phosphate (TBP). Key applications include:

特性

IUPAC Name |

tris(2-methylpropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O4P/c1-10(2)7-14-17(13,15-8-11(3)4)16-9-12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKAMJBPFPHCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COP(=O)(OCC(C)C)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040698 | |

| Record name | Triisobutyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [MSDSonline] Insoluble in water (265 mg/L at 25 deg C); [IUCLID] | |

| Record name | Phosphoric acid, tris(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

126-71-6 | |

| Record name | Triisobutyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-isobutylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIISOBUTYL PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, tris(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisobutyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-ISOBUTYLPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MKE1AR3GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Dealcoholization

Excess isobutanol is removed under vacuum (‑0.06 MPa) at 118–120°C. This step reduces alcohol content to <0.1%, preventing interference during distillation.

Hydrochloric Acid Absorption

Gaseous HCl is neutralized using absorption towers filled with water or alkaline solutions, yielding 28–31% hydrochloric acid as a byproduct.

Distillation

-

Crude Distillation : Conducted at 160–170°C under vacuum (‑0.098 MPa), separating low-boiling impurities.

-

Fine Distillation : High-purity TIBP (≥99.9%) is obtained at 150–160°C, with reflux ratios optimized to 400–420 kg/h.

Industrial Production Processes

Scaled-up production integrates continuous-flow systems to enhance efficiency:

Reactor Design

Environmental Controls

-

Waste Minimization : Closed-loop HCl absorption cuts emissions by 90% compared to traditional neutralization methods.

-

Byproduct Utilization : Recovered hydrochloric acid is sold for industrial use, while residual phosphoric acid salts are repurposed as fertilizers.

Comparative Analysis of Methodologies

| Parameter | Patent CN101704839B | Patent CN101381375B |

|---|---|---|

| Catalyst | V₂O₅, TiCl₄ | Alkaline neutralization |

| HCl Management | Absorption towers | Caustic wash |

| Yield | 96.96–98.3% | 85–90% |

| Purity | 99.9–99.98% | 95–97% |

Patent CN101704839B’s absorption-based approach outperforms neutralization methods in yield and environmental impact, eliminating wastewater generation.

Quality Control and Analytical Methods

Final product compliance is verified through:

-

Gas Chromatography : Purity verification with <0.02% residual solvents.

Challenges and Innovations

化学反応の分析

Types of Reactions

Triisobutyl phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form phosphoric acid derivatives.

Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and isobutanol.

Substitution: It can participate in substitution reactions where the isobutyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Phosphoric acid derivatives.

Hydrolysis: Phosphoric acid and isobutanol.

Substitution: Alkyl or aryl phosphates.

科学的研究の応用

Chemical Industry

Solvent and Plasticizer

TiBP serves as a solvent and plasticizer in the production of cellulose esters, such as nitrocellulose and cellulose acetate. Its strong polar solvent properties make it effective in dissolving a wide range of organic compounds, which is crucial in the formulation of inks, adhesives, and coatings .

Extraction Agent

TiBP is employed as an extractant in the purification of rare-earth metals from ores. Its ability to form stable hydrophobic complexes with metals enhances its efficiency in extraction processes .

Biological Applications

Antifoaming Agent

In biological systems, TiBP acts as an antifoaming agent, particularly in fermentation processes. It helps to control foam formation, which can interfere with the efficiency of biological reactions .

Pharmaceutical Formulation

Due to its solvent capabilities, TiBP is utilized in the formulation of certain pharmaceuticals. Its properties allow for improved solubility and stability of active ingredients .

Environmental Science

Biodegradation Studies

Research has shown that TiBP can be biodegraded by activated sludge, indicating its potential impact on microbial communities in wastewater treatment systems. This property is significant for assessing the environmental fate of TiBP and its metabolites .

Industrial Applications

Hydraulic Fluids and Lubricants

TiBP is a key component in hydraulic fluids used in aircraft and other machinery due to its low viscosity variation with temperature. It also finds application in lubricants and greases, enhancing their performance under varying operational conditions .

Flame Retardant

In plastics manufacturing, TiBP is used as a flame retardant plasticizer, providing safety features to various products while maintaining flexibility .

Case Study 1: Extraction of Rare Earth Metals

A study demonstrated the effectiveness of TiBP in extracting rare earth elements from complex ores. The use of TiBP facilitated higher recovery rates compared to traditional methods, showcasing its potential for industrial-scale applications.

Case Study 2: Biodegradation in Wastewater Treatment

Research conducted on the biodegradation of TiBP in activated sludge systems revealed that specific microbial communities could effectively metabolize TiBP, reducing its concentration in treated wastewater. This finding emphasizes the importance of understanding TiBP's environmental impact and its role in sustainable wastewater management.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemical Industry | Solvent for cellulose esters | Enhanced solubility and processing efficiency |

| Extraction agent for rare-earth metals | Improved recovery rates | |

| Biological Applications | Antifoaming agent | Increased efficiency in fermentation processes |

| Pharmaceutical formulation | Better solubility of active ingredients | |

| Environmental Science | Biodegradation studies | Insight into environmental impact |

| Industrial Applications | Hydraulic fluids | Low viscosity variation |

| Flame retardant plasticizer | Improved safety features |

作用機序

The mechanism by which triisobutyl phosphate exerts its effects is primarily through its strong polar solvent properties. It can interact with various molecular targets, including proteins and lipids, altering their structure and function. This interaction can affect various biochemical pathways, making it useful in diverse applications .

類似化合物との比較

Chemical Structure and Physicochemical Properties

Key Differences :

Toxicity and Environmental Impact

Regulatory Status :

Market Trends

- TIBP Market Growth : Projected CAGR of 4.2% (2025–2033), driven by Asia-Pacific demand for concrete additives and textiles .

- Competitors : Lanxess, Jiangsu Changyu Chemical dominate production .

- TBP/TEP Markets : TBP’s use in nuclear processing sustains demand; TEP’s growth is slower due to substitution by less toxic alternatives .

生物活性

Triisobutyl phosphate (TiBP), an organophosphorous compound, is widely utilized in various industrial applications, including its significant presence in nuclear processing. Understanding its biological activity is crucial due to its potential toxic effects and implications for human health and the environment. This article synthesizes findings from multiple studies to provide a comprehensive overview of TiBP's biological activity, including its metabolic pathways, toxicological effects, and implications for occupational exposure.

TiBP is a clear, colorless liquid with a characteristic odor. It serves as a solvent and is used in products such as adhesives, sealants, hydraulic fluids, and metal working fluids. Its extensive use raises concerns about occupational exposure and environmental pollution, particularly in industries where it is prevalent .

Metabolism and Excretion

Metabolic Pathways:

Research indicates that TiBP is rapidly metabolized in the liver. In vitro studies using rat liver microsomes demonstrated that TiBP undergoes significant metabolic breakdown in the presence of NADPH, yielding several metabolites including dibutyl phosphate (DBP) and butyl di(3-hydroxybutyl) phosphate . The primary metabolic pathway involves the conversion of TiBP into DBP, which can further undergo transformations leading to additional metabolites.

Excretion:

Urinary excretion is the main route of elimination for TiBP and its metabolites. Studies have shown that the compound can be absorbed through the gastrointestinal tract (GIT), skin, and via inhalation, with varying absorption rates depending on the alkyl chain length .

Toxicological Effects

Acute Toxicity:

In animal studies, TiBP has shown low acute toxicity. For instance, a 90-day study on rats revealed a no-observed-effect-level (NOEL) of 68.4 mg/kg/day for males and 84.3 mg/kg/day for females . While high doses resulted in some physiological changes such as decreased neutrophil counts and increased serum cholesterol levels, these effects were not consistently dose-dependent.

Developmental Toxicity:

TiBP's impact on embryonic development has been explored through in vitro studies on mouse embryos. At concentrations around 15 µM, morphological development was affected in 50% of late preimplantation embryos; however, no significant cytogenetic damage was observed . This suggests that while TiBP can influence developmental processes at certain concentrations, it does not induce chromosomal abnormalities.

Case Study 1: Metabolic Response to TiBP Exposure

A study involving male Sprague-Dawley rats administered TiBP at a dose of 15 mg/kg body weight revealed distinct metabolic changes detectable through ^1H NMR spectroscopy. Key metabolites identified included DBP and two N-acetylated cysteine derivatives. The study highlighted disturbances in energy metabolism pathways, particularly affecting the Krebs cycle .

Case Study 2: Occupational Exposure Assessment

An assessment conducted by the Australian government evaluated occupational exposure limits for TiBP. The study established an initial threshold screening level (ITSL) of 22 µg/m³ based on an 8-hour averaging time. This evaluation underscored the importance of monitoring exposure levels among workers handling TiBP in industrial settings .

Summary of Biological Activity

| Aspect | Findings |

|---|---|

| Chemical Nature | Organophosphorous compound; clear liquid with characteristic odor |

| Metabolism | Rapidly metabolized to dibutyl phosphate and other metabolites; primarily excreted via urine |

| Acute Toxicity | Low toxicity; NOEL established at 68.4 mg/kg/day (males) |

| Developmental Effects | Affects embryonic development at high concentrations; no significant cytogenetic damage observed |

| Occupational Exposure Risk | Established ITSL of 22 µg/m³ for safe handling in industrial applications |

Q & A

Q. What experimental strategies can isolate TIBP’s defoaming action in polycarboxylate-based concrete admixtures from other surfactants?

- Formulate TIBP with alkylaryl sulfonic acid salts (hydrotropes) and alkylpolyalcoxyesters (air-detraining agents) at ≤7% w/w. Use rheometry to measure viscosity changes and ASTM C 231 for air content. Confocal microscopy visualizes bubble size distribution .

Methodological Considerations

- Data Contradiction Analysis : When comparing TIBP’s solvent strength across studies, control for water content (≤0.2%), as hydrolysis reduces polarity. Use Hansen solubility parameters (δD = 16.3, δP = 10.1, δH = 7.2) for solvent compatibility screening .

- Safety Protocols : Store TIBP under nitrogen (avoid moisture), and handle with neoprene gloves (hydrolysis resistance). For spills, neutralize with 10% NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。